molecular formula C11H13F3N2O2 B7867495 4-amino-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide

4-amino-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide

Cat. No. B7867495
M. Wt: 262.23 g/mol
InChI Key: HQLDTHKBGYYETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C11H13F3N2O2 and its molecular weight is 262.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-amino-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide involves the reaction of 4-amino-3-(trifluoromethyl)benzoic acid with 2-methoxyethylamine, followed by the formation of the amide bond with the use of a coupling agent such as EDC or HATU.

Starting Materials
4-amino-3-(trifluoromethyl)benzoic acid, 2-methoxyethylamine, Coupling agent (EDC or HATU), Solvent (e.g. DMF, DCM)

Reaction
Step 1: Dissolve 4-amino-3-(trifluoromethyl)benzoic acid and 2-methoxyethylamine in a suitable solvent such as DMF or DCM., Step 2: Add the coupling agent (EDC or HATU) to the reaction mixture and stir for a period of time to activate the carboxylic acid group of the benzoic acid., Step 3: Allow the reaction to proceed for several hours to form the amide bond between the carboxylic acid group and the amine group of the 2-methoxyethylamine., Step 4: Purify the product by filtration or chromatography to obtain 4-amino-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide.

properties

IUPAC Name

4-amino-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c1-18-5-4-16-10(17)7-2-3-9(15)8(6-7)11(12,13)14/h2-3,6H,4-5,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLDTHKBGYYETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide

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